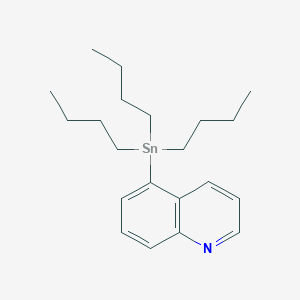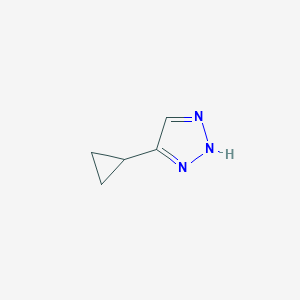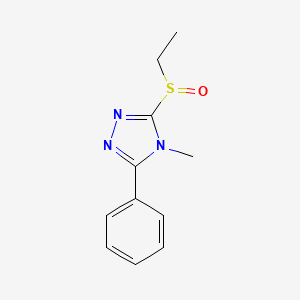
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is a heterocyclic compound that features a pyrimidine ring fused with a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile typically involves the reaction of 4,6-dioxotetrahydropyrimidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two components . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
科学的研究の応用
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,6-Dioxotetrahydropyrimidine: A precursor in the synthesis of the target compound.
Malononitrile: Another precursor that contributes to the nitrile functionality.
Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
2-(4,6-Dioxotetrahydropyrimidin-2(1H)-ylidene)malononitrile is unique due to its combination of a pyrimidine ring with a malononitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
特性
CAS番号 |
117342-83-3 |
|---|---|
分子式 |
C7H4N4O2 |
分子量 |
176.13 g/mol |
IUPAC名 |
2-(4,6-dioxo-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H4N4O2/c8-2-4(3-9)7-10-5(12)1-6(13)11-7/h1H2,(H,10,12)(H,11,13) |
InChIキー |
OVIVBDZFPQQIIG-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
正規SMILES |
C1C(=O)NC(=C(C#N)C#N)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)








![1,3-Bis((E)-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)vinyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B3185585.png)
